N-[(4-fluorophenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a dihydropyridazinone moiety, and an azetidine ring, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluorophenyl and dihydropyridazinone groups. Common synthetic routes may involve:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Formation of the Dihydropyridazinone Moiety: This can be synthesized through condensation reactions involving hydrazine derivatives and ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the dihydropyridazinone moiety could play a role in the compound’s biological activity. The azetidine ring may contribute to the compound’s stability and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide
- (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid
Uniqueness
N-[(4-fluorophenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide is unique due to its combination of structural features, including the azetidine ring, fluorophenyl group, and dihydropyridazinone moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-8-6-15(7-9-17)12-23-21(28)25-13-18(14-25)26-20(27)11-10-19(24-26)16-4-2-1-3-5-16/h1-11,18H,12-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBYJYEYAORAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)F)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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